2-(2,4,6-Trichlorophenoxy)ethanol

Overview

Description

2-(2,4,6-Trichlorophenoxy)ethanol is a chemical compound with the CAS Number: 6161-87-1 . It has a molecular weight of 241.5 and is typically a white to yellow solid .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(2,4-dichlorophenoxy)ethanol and 2-[2-(2-chloroethoxy)ethoxy]ethanol have been synthesized using various methods .

Molecular Structure Analysis

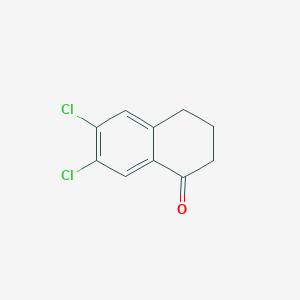

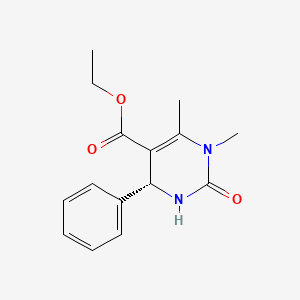

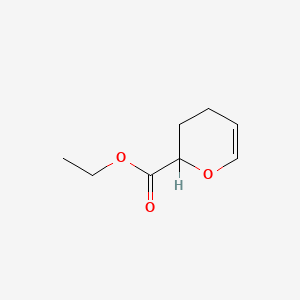

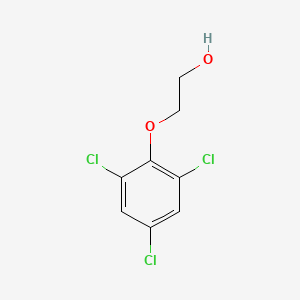

The molecule contains a total of 20 bonds. There are 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 241.5 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Solubility and Chemical Interactions

A study by Lei et al. (2011) measured the solubilities of 2-(2,4,6-trichlorophenoxy)ethyl bromide, a closely related compound, in various solvents over a temperature range, providing insights into its behavior in different chemical environments. This research could aid in understanding the solubility characteristics of 2-(2,4,6-Trichlorophenoxy)ethanol under similar conditions. The melting point and enthalpy of the compound were determined, which could be relevant for its handling and use in chemical processes (Lei et al., 2011).

Environmental and Catalytic Studies

- The degradation and transformation of related chlorophenols in environmental samples have been studied, indicating the potential environmental impact and fate of such compounds. Morales et al. (2005) detailed a method for determining triclosan and related chlorophenols in sludge and sediments, highlighting the environmental relevance of these compounds. This might suggest similar environmental considerations for this compound in terms of monitoring and impact assessment (Morales et al., 2005).

- A study on the peroxidase-catalyzed oxidation of 2,4,6-Trichlorophenol explored alternative pathways for its bioactivation, which could be relevant for understanding the biological interactions and degradation pathways of this compound (Wiese et al., 1998).

Chemical Engineering and Kinetics

- Nie et al. (2014) conducted a kinetics study of the oxidation of lignin model compounds by chlorine dioxide, which could have implications for the oxidative behavior of this compound in industrial applications, such as pulp bleaching processes. Understanding the oxidation kinetics and mechanism might help in optimizing conditions for processes involving related compounds (Nie et al., 2014).

Safety and Hazards

Safety information for 2-(2,4,6-Trichlorophenoxy)ethanol indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-(2,4,6-trichlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTZSANFAWWCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210632 | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6161-87-1 | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6161-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of prochloraz in rats, and how is 2-(2,4,6-trichlorophenoxy)ethanol involved?

A1: In rats, prochloraz undergoes extensive metabolism primarily via the opening of its imidazole ring followed by alkyl chain hydrolysis. [] This process leads to the formation of 2,4,6-trichlorophenoxyacetic acid and this compound, a major metabolite primarily present as a glucuronide conjugate. [] This suggests that this compound is a key intermediate in the detoxification and elimination pathway of prochloraz.

Q2: Where does this compound accumulate in the rat body, and how is it eliminated?

A2: While tissue residues of prochloraz equivalents are generally low 96 hours post-administration, the highest concentrations are found in the liver (2.8-5.1 mg prochloraz equivalents/kg tissue) and kidneys (1.5-2.1 mg prochloraz equivalents/kg tissue). [] These organs are the primary sites of metabolism and excretion. Notably, this compound, primarily as a glucuronide conjugate, contributes significantly to these residues. [] Elimination of metabolites, including this compound conjugates, occurs primarily through urine within 96 hours post-administration. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.